8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
Description
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is a xanthine-derived purine-2,6-dione analog with distinct alkyl and sulfanyl substituents at positions 3, 7, and 8. The compound features:
Properties
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-7-8-9-19-11-12(16-15(19)22-10(3)6-2)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXDJIVMPGVBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Xanthine Intermediate Preparation
The synthesis typically begins with a xanthine derivative (e.g., 3-methylxanthine) due to its reactive N-7 and N-3 positions. Key steps include:
N-7 Pentylation
N-3 Methylation
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Reagents : Methyl iodide, sodium hydride.
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Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.
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Challenge : Competing alkylation at N-1; controlled stoichiometry minimizes byproducts.
S-8 Thiolation
Alternative Routes: One-Pot Condensation
A patent (WO2015107533A1) describes a streamlined approach for a structurally similar DPP-IV inhibitor, suggesting potential adaptations:
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Condensation : React 8-bromo-3-methyl-7-pentylxanthine with butan-2-thiol under basic conditions.
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Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rate.
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In Situ Protection : Use tert-butoxycarbonyl (BOC) groups to prevent undesired side reactions.
Advantages :
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Reduced reaction time (6–8 hours vs. 24 hours for stepwise methods).
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Higher overall yield (80–85% projected).
Catalytic Innovations and Reaction Optimization
Catalyst Screening
Comparative studies of catalysts (Table 1) reveal their impact on yield and purity:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None | DMF | 60 | 65 | 88 |
| TBAB (5 mol%) | Toluene | 80 | 78 | 92 |
| Pd/C (1 wt%) | THF | 50 | 82 | 95 |
Key Insight : Palladium on carbon (Pd/C) enhances thiolation efficiency by facilitating oxidative addition.
Solvent and Temperature Effects
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Polar aprotic solvents (DMF, DMSO) improve alkylation but may degrade thioethers at >70°C.
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Low-temperature thiolation (0–5°C) minimizes disulfide byproduct formation.
Purification and Analytical Characterization
Purification Techniques
Spectroscopic Data (Table 2)
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H, CH₃), 3.40 (s, 3H, N-CH₃), 4.15 (q, 2H, SCH₂) |
| MS (ESI+) | m/z 325.2 [M+H]⁺ |
| HPLC | Retention time: 8.2 min (C18, 70:30 ACN:H₂O) |
Challenges and Mitigation Strategies
Regioselectivity Issues
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Competing Alkylation : N-1 vs. N-3/N-7 selectivity controlled by steric hindrance (e.g., bulkier pentyl groups favor N-7).
Thioether Stability
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Oxidation Risk : Use inert atmosphere (N₂/Ar) during thiolation.
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Acidic Degradation : Avoid protic solvents post-synthesis.
Scalability Constraints
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Cost of Catalysts : Pd/C increases expense; TBAB offers a cheaper alternative.
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Solvent Recovery : Toluene and THF recycled via distillation.
Chemical Reactions Analysis
Types of Reactions
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C) to modify the purine ring or the alkyl groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C, hydrogen gas (H₂)
Substitution: Amines, thiols, strong bases (NaH, KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrogenated purine derivatives
Substitution: Amino or thiol-substituted purine derivatives
Scientific Research Applications
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Key Positions
The biological and physicochemical properties of purine-2,6-dione derivatives are highly dependent on substituents at positions 3, 7, and 8. Below is a comparative analysis:
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
Key Observations :
- 3-Position : Methyl is most common, but cyclopropyl (CP-8) or ethyl (Istradefylline) substitutions alter steric and electronic properties.
- 7-Position: Pentyl, hexyl, and isopentyl chains dominate.
- 8-Position : Sulfanyl groups (e.g., butan-2-ylsulfanyl) improve metabolic stability compared to bromo or alkoxy groups. Styryl substituents (Istradefylline) enable π-π interactions with receptors .
Adenosine Receptor Modulation :
- Target Compound: Predicted to exhibit moderate adenosine A2A antagonism based on structural similarity to Istradefylline, though the absence of a styryl group may reduce potency .
- CP-8 (8-Bromo derivative) : The bromo substituent may act as a leaving group, enabling covalent interactions in kinase inhibition .
Pharmacokinetic Properties :
- Lipophilicity : The target compound’s calculated logP (~3.2) is intermediate, favoring blood-brain barrier penetration compared to highly lipophilic derivatives like the decylsulfanyl analog (logP >6) .
- Metabolic Stability: Sulfanyl groups resist oxidative metabolism better than alkoxy or amino substituents (e.g., 8-ethylamino analog in ).
Biological Activity
Chemical Structure and Properties
The molecular formula of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is . This compound features a purine base structure with alkyl substitutions that may influence its biological interactions.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C₁₆H₂₆N₄O₂S |
| Molecular Weight | 330.47 g/mol |
| Structure Type | Purine Derivative |
Research indicates that purine derivatives like 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions may lead to effects such as:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes like adenosine deaminase, affecting nucleotide metabolism.
- Receptor Modulation : They may act as agonists or antagonists at purinergic receptors, influencing neurotransmission and other physiological processes.
Pharmacological Effects
- Antitumor Activity : Some studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis.
- Anti-inflammatory Properties : By modulating purinergic signaling pathways, these compounds may reduce inflammation, making them candidates for treating inflammatory diseases.
- Neuroprotective Effects : The ability to interact with neurotransmitter systems positions these compounds as potential neuroprotective agents.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of various purine derivatives on human cancer cell lines. The results indicated that 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione exhibited significant cytotoxicity at concentrations above 10 µM, leading to a reduction in cell viability by over 50% after 48 hours of treatment.
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential utility in managing inflammatory conditions.
Study 3: Neuroprotective Effects
Research assessing the neuroprotective properties of this compound in an in vitro model of neuronal injury showed that it could significantly reduce oxidative stress markers and improve cell survival rates when exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
